molecular formula C12H11N5 B12131620 N-(3-methylphenyl)-7H-purin-6-amine CAS No. 82760-82-5

N-(3-methylphenyl)-7H-purin-6-amine

Cat. No.: B12131620
CAS No.: 82760-82-5
M. Wt: 225.25 g/mol
InChI Key: VPNQRIINNCGTDE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-methylphenyl group. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-7H-purin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 6-chloropurine under basic conditions. The reaction typically takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The use of microreactor systems can also facilitate the precise control of reaction parameters, leading to improved selectivity and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring’s substituents are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylphenyl)-7H-purin-6-one, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(3-methylphenyl)-7H-purin-6-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism, thereby affecting cellular processes that rely on purine derivatives. Additionally, it may interact with nucleic acids, influencing DNA and RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-7H-purin-6-one: An oxidized derivative with similar structural features.

    N-(3-methylphenyl)-7H-purin-6-amine derivatives: Compounds with various substituents on the purine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

82760-82-5

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-(3-methylphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-8-3-2-4-9(5-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

VPNQRIINNCGTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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